molecular formula C₁₂H₁₈NNaO₃S B1663324 Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate CAS No. 40567-80-4

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Cat. No. B1663324
CAS RN: 40567-80-4
M. Wt: 279.33 g/mol
InChI Key: NJZLCEFCAHNYIR-UHFFFAOYSA-M
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Description

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, also known as 3-(N-Ethyl-m-toluidino)propanesulfonic acid sodium salt, is a chemical compound with the empirical formula C12H18NNaO3S . It is a water-soluble reagent used for the enzymatic photometric determination of hydrogen peroxide .


Molecular Structure Analysis

The molecular weight of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is 279.33 . The SMILES string representation is [Na+].CCN(CCCS([O-])(=O)=O)c1cccc©c1 .


Physical And Chemical Properties Analysis

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a water-soluble compound . It is suitable for UV/Vis spectroscopy and contains 5-8% water impurities .

Scientific Research Applications

  • Functional Material Applications : Oxiranemethanesulfonic acid sodium salt, a derivative of 1-propanesulfonic acid, which is related to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, is used in producing functional materials. These include applications as a gelling agent, emulsifier, photosensitive material, and dye-protective agent due to its molecular structure containing both epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).

  • Electrochemical Applications : Polyaniline salts synthesized with sulfonate compounds demonstrate higher redox cyclability compared to unsubstituted polyaniline. This suggests potential applications in electrochemical devices (Eunkyoung Kim et al., 1994).

  • Surface Activity Research : Sodium 3-alkoxy and 3-[alkylmono(di)(oxyethylene)oxy] -2-hydroxy-1-propanesulfonates, structurally similar to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, exhibit notable surface-active properties. This opens avenues for their application in detergents and surfactants (M. Shi et al., 1993).

  • Textile Industry Applications : Chemical modification of cotton with propane sultone, which is structurally related to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, shows potential in the textile industry. This process enhances the sulfur content of fabrics treated in organic solvents (T. L. Ward et al., 1972).

  • Energy Storage Applications : In the context of energy storage, sodium-ion conducting gel polymer electrolytes using sodium salts show promising results in electric double-layer capacitors, demonstrating excellent thermal stability and electrochemical performance (Jingwei Wang et al., 2020).

  • Molecular Conformation Studies : Investigations into the conformational behavior of sodium 1-propanesulfonate provide insights into molecular structures and interactions, which are crucial for various chemical applications (K. Ohno et al., 2000).

  • Polymer Science Research : The development of polyaniline salts with sulfonates like Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate for supercapacitor applications highlights their significance in advanced polymer research (Ravi Bolagam et al., 2014).

  • Drag Reduction Research : Water-soluble polyampholytes, including sodium 2-acrylamido-2-methyl-propanesulfonate and related compounds, have been studied for their potential in drag reduction, which is critical in fluid dynamics and industrial applications (Pavneet S. Mumick et al., 1994).

  • Molecular Electronics : Sodium 3-mercapto-1-propanesulfonate and similar compounds have been employed in the alignment of cationic donor-bridge-acceptor molecules on anionic surfaces, indicating potential in the field of molecular electronics (G. Ashwell et al., 2006).

  • Biomedical Applications : The study of gold nanoparticles functionalized by sodium 3-mercapto-1-propanesulfonate for drug delivery demonstrates their potential in novel therapeutic approaches (A. Rossi et al., 2016).

properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZLCEFCAHNYIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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